propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
Propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a nitrophenyl group, a sulfanylidene group, and an ester group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of aromatic aldehydes, ethyl acetoacetate, and urea (or thiourea) in the presence of a catalyst such as titanium dioxide (TiO₂) nanoparticles . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups replace existing substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspase-3 and the upregulation of cell cycle inhibitors such as p21 . The compound’s interaction with cellular proteins and enzymes can lead to the disruption of critical biological processes, resulting in its therapeutic effects.
Comparison with Similar Compounds
Propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate .
- Imidazole derivatives .
- Triazolothiadiazine derivatives . These compounds share structural similarities, such as the presence of heterocyclic rings and functional groups, but differ in their specific substituents and biological activities. The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17N3O4S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
propan-2-yl 6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O4S/c1-8(2)22-14(19)12-9(3)16-15(23)17-13(12)10-4-6-11(7-5-10)18(20)21/h4-8,13H,1-3H3,(H2,16,17,23) |
InChI Key |
ACVBGUUIWFNTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
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